Sodium 1-ethyl-1H-imidazole-4-sulfinate

Description

Properties

Molecular Formula |

C5H7N2NaO2S |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

sodium;1-ethylimidazole-4-sulfinate |

InChI |

InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QCAFIVPDTJRXJK-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C(N=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

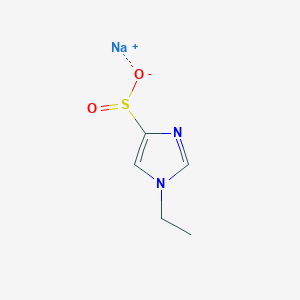

Chemical structure of sodium 1-ethyl-1H-imidazole-4-sulfinate

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of Sodium 1-ethyl-1H-imidazole-4-sulfinate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from established knowledge of related imidazole and sulfinate compounds to present a scientifically grounded exploration of its chemical structure, a plausible synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, potential applications are discussed based on the well-documented biological and chemical activities of the imidazole scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecules.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous natural compounds like the amino acid histidine and the neurotransmitter histamine.[3] Its prevalence extends to a wide array of synthetic drugs, including antifungal agents (e.g., ketoconazole), anticancer therapies, and anti-inflammatory medications.[4][5][6] The imidazole moiety's significance stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for versatile functionalization, which allows for the fine-tuning of biological activity.[1][4]

The subject of this guide, this compound, combines this privileged scaffold with a sulfinate functional group, a known intermediate in organic synthesis and a moiety with its own set of interesting chemical properties.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a central imidazole ring. An ethyl group is attached to one of the nitrogen atoms (position 1), and a sodium sulfinate group (-SO₂⁻Na⁺) is bonded to a carbon atom at position 4.

| Property | Value |

| IUPAC Name | sodium;1-ethyl-1H-imidazole-4-sulfinate |

| Molecular Formula | C₅H₇N₂NaO₂S |

| Canonical SMILES | CCN1C=NC=C1S(=O)[O-].[Na+] |

| InChI Key | (Predicted) Based on constituent parts |

Structural Diagram:

Caption: .

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized in a multi-step process, starting from commercially available 1-ethyl-1H-imidazole. This proposed pathway draws upon established methods for the sulfonation of aromatic rings and the subsequent reduction of sulfonyl chlorides.

Workflow of Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Ethyl-1H-imidazole-4-sulfonyl chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole. Cool the flask to 0-5 °C in an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled 1-ethyl-1H-imidazole with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 1-ethyl-1H-imidazole-4-sulfonyl chloride, should precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 1-ethyl-1H-imidazole-4-sulfonyl chloride in a suitable solvent such as aqueous ethanol.

-

Reduction: Prepare a solution of sodium sulfite in water and add it dropwise to the sulfonyl chloride solution with vigorous stirring.

-

Reaction: Heat the reaction mixture gently (e.g., 40-50 °C) for a few hours to facilitate the reduction.

-

Isolation: After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified sodium salt.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 186.18 g/mol | Calculated from the molecular formula C₅H₇N₂NaO₂S. |

| Appearance | White to off-white crystalline solid | Typical for sodium salts of organic acids. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar organic solvents. | The presence of the sodium salt moiety significantly increases aqueous solubility.[7] |

| pKa of conjugate acid (1-ethyl-1H-imidazole-4-sulfinic acid) | 2-3 | Sulfinic acids are generally acidic, with pKa values in this range. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds.[8][9] The expected spectroscopic data for this compound are as follows:

¹H NMR Spectroscopy (in D₂O):

-

δ 7.5-8.0 ppm (s, 1H): Proton at C2 of the imidazole ring.

-

δ 7.0-7.5 ppm (s, 1H): Proton at C5 of the imidazole ring.

-

δ 4.1-4.3 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ 1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR Spectroscopy (in D₂O):

-

δ 135-140 ppm: C2 of the imidazole ring.

-

δ 125-130 ppm: C4 of the imidazole ring (attached to the sulfinate group).

-

δ 115-120 ppm: C5 of the imidazole ring.

-

δ 45-50 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ 15-20 ppm: Methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy (KBr pellet):

-

~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the ethyl group.

-

~1600-1650 cm⁻¹: C=N and C=C stretching of the imidazole ring.

-

~1000-1100 cm⁻¹: S=O stretching of the sulfinate group.

Mass Spectrometry (ESI-):

-

m/z: 163.02 (M-Na)⁻ corresponding to the 1-ethyl-1H-imidazole-4-sulfinate anion.

Potential Applications and Future Research Directions

The unique combination of the versatile imidazole core and the sulfinate functional group suggests several potential applications for this compound.

Medicinal Chemistry

-

Antimicrobial and Antifungal Agents: Imidazole derivatives are well-established as potent antifungal drugs that inhibit ergosterol biosynthesis.[6] The introduction of a sulfinate group could modulate the compound's pharmacokinetic properties and potentially lead to novel antimicrobial agents.

-

Anticancer Therapeutics: The imidazole scaffold is present in several anticancer drugs.[1][4] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. Further investigation into the antiproliferative activity of this sulfinate derivative is warranted.

-

Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory effects.[2] this compound could be explored for its potential to modulate inflammatory responses.

Organic Synthesis and Materials Science

-

Synthetic Intermediate: Sulfinates are valuable intermediates in organic synthesis, capable of being converted into other sulfur-containing functional groups like sulfones and sulfonamides.[10][11] This compound could serve as a building block for more complex molecules.

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfinate group can act as ligands for metal ions, suggesting potential applications in the development of novel coordination complexes with catalytic or material properties.[6]

Safety and Handling

While specific toxicity data for this compound is not available, general laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. For related compounds like 1-ethyl-1H-imidazole, hazards include skin and eye irritation.[12]

Conclusion

This compound represents an intriguing yet underexplored molecule at the intersection of imidazole and sulfinate chemistry. Based on the foundational principles of organic chemistry and the extensive literature on related compounds, this guide has outlined its chemical structure, a viable synthetic approach, and its predicted spectroscopic and physicochemical properties. The potential applications in medicinal chemistry and materials science are promising, warranting further experimental investigation to validate these predictions and unlock the full potential of this and similar imidazole derivatives.

References

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Retrieved from [Link]

-

Cureus. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

-

Organic Letters. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of imidazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]

-

Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

-

ResearchGate. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

-

MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

-

University of Baghdad College of Science. (2022). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]

- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl). Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Retrieved from [Link]

-

Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. biolmolchem.com [biolmolchem.com]

- 7. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uokerbala.edu.iq [uokerbala.edu.iq]

- 10. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]

- 11. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 12. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]

Heteroaryl Sodium Sulfinate Reagents: A Technical Guide for Medicinal Chemistry

Executive Summary

In the high-stakes environment of late-stage functionalization (LSF), Heteroaryl Sodium Sulfinates (often categorized under "Diversinates™" or Langlois-type reagents) have emerged as a superior alternative to traditional sulfonyl chlorides and thiols. These stable, solid reagents resolve two critical bottlenecks in drug discovery: handling instability and limited orthogonal reactivity .

This guide provides a technical deep-dive into utilizing these reagents for installing heteroaryl motifs and sulfonyl pharmacophores directly onto complex drug scaffolds.

Part 1: The Strategic Advantage

The Stability Paradox

Traditional sulfonylating agents like sulfonyl chlorides (R-SO₂Cl) are notoriously hydrolytically unstable and often incompatible with amine-rich libraries. Thiols (R-SH) , while nucleophilic, suffer from oxidative dimerization (disulfide formation) and severe odor issues that complicate process chemistry.

Sodium Sulfinates (R-SO₂Na) bridge this gap by offering:

-

Indefinite Shelf Stability: Non-hygroscopic solids (when pure) that resist hydrolysis.

-

Redox Amphoterism: They can act as nucleophiles (S-alkylation/arylation), electrophiles (under oxidative conditions), or radical precursors (via desulfination).

-

Metabolic Bioisosteres: They enable the rapid installation of sulfones (

), which serve as robust bioisosteres for carbonyls and ethers, modulating lipophilicity (

Comparison of Reagent Classes

| Feature | Sulfonyl Chlorides | Thiols | Sodium Sulfinates |

| Physical State | Liquid/Low-melt Solid | Liquid/Volatile | Crystalline Solid |

| Odor | Acrid/Pungent | Stench | Odorless |

| Hydrolytic Stability | Poor (decomposes to acid) | Good | Excellent |

| Primary Reactivity | Electrophilic | Nucleophilic | Amphiphilic / Radical |

| Atom Economy | Low (HCl byproduct) | High | High |

Part 2: Mechanistic Pathways

The utility of heteroaryl sodium sulfinates lies in their ability to bifurcate into two distinct mechanistic pathways depending on the reaction conditions: Desulfinative (Radical) and Non-Desulfinative (Retentive) .

Pathway Divergence Diagram

Caption: Mechanistic bifurcation of sodium sulfinates. Path A (Desulfinative) generates radicals for C-H functionalization. Path B/C retains the sulfonyl group for sulfone synthesis.

Part 3: Synthesis of Heteroaryl Sodium Sulfinates

While many "Diversinates" are commercially available, custom heteroaryl variants often require in-house synthesis. The Reduction of Sulfonyl Chlorides is the industry standard for scalability and reliability.

Protocol 1: Preparation from Sulfonyl Chlorides

Use this protocol when the corresponding sulfonyl chloride is available or easily synthesized.

Reagents:

-

Heteroaryl Sulfonyl Chloride (1.0 equiv)

-

Sodium Sulfite (

) (2.0 equiv) -

Sodium Bicarbonate (

) (2.0 equiv) -

Water (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve

(20 mmol) and -

Addition: Add the Heteroaryl Sulfonyl Chloride (10 mmol) portion-wise over 30 minutes. Note: Rapid addition can cause exotherms and decomposition.

-

Reaction: Stir at 70–80°C for 2–4 hours. Monitor by TLC or LCMS (sulfonyl chloride peak disappearance).

-

Workup (Critical):

-

Cool the solution to room temperature.

-

Evaporation: Remove water in vacuo to obtain a white solid residue.

-

Extraction: Suspend the residue in Ethanol (EtOH) or Methanol (MeOH). The sodium sulfinate is soluble in alcohol, while inorganic salts (

, -

Filtration: Filter off the inorganic salts.

-

-

Isolation: Concentrate the alcoholic filtrate to dryness. Recrystallize from EtOH/Et₂O if necessary to yield the pure Sodium Sulfinate salt.

Validation Criteria:

-

1H NMR: Confirm loss of sulfonyl chloride impurity.

-

Solubility: Product should be water-soluble but stable.

Part 4: Applications in Medicinal Chemistry[1][2][3][4][5]

C-H Functionalization (The "Minisci" Approach)

This is the primary application for "Diversinates." It allows the installation of the heteroaryl group onto another drug scaffold via a radical mechanism, typically releasing

Mechanism: The sulfinate is oxidized to a radical, loses

Standard Protocol (Baran/Scripps Method):

-

Substrate: Heterocycle (1.0 equiv) dissolved in DMSO/H₂O (3:1).

-

Reagent: Heteroaryl Sodium Sulfinate (2.0–3.0 equiv).

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Essential to protonate the substrate, activating it for radical attack.

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv) or Ammonium Persulfate.

-

Conditions: Stir at ambient temperature to 50°C for 12–24 hours.

Sulfone Synthesis (Retentive Coupling)

Sulfones are critical pharmacophores (e.g., in COX-2 inhibitors). Sodium sulfinates react with alkyl/aryl halides to form sulfones without the odor of thiols.

Protocol (Pd-Catalyzed Coupling):

-

Reagents: Aryl Halide (Ar-I/Br), Sodium Sulfinate (1.2 equiv).

-

Catalyst:

/ Xantphos. -

Solvent: 1,4-Dioxane, 100°C.

-

Outcome: Formation of

(Sulfone).[1]

Part 5: Troubleshooting & Best Practices (Senior Scientist Insights)

The "Drying" Trap

Sodium sulfinates are often hydrates.

-

Issue: Variable molecular weight due to hydration state affects stoichiometry.

-

Solution: Always dry the reagent under high vacuum at 50°C for 4 hours before use in sensitive transition-metal catalyzed reactions. For Minisci reactions (aqueous media), this is less critical.

Regioselectivity in Minisci Reactions

Radical addition to heterocycles is governed by electronics.

-

Rule of Thumb: Nucleophilic radicals (alkyl) attack electron-deficient positions (e.g., C2 or C4 of pyridine).

-

Heteroaryl Radicals: These are somewhat electrophilic. If the reaction yield is low, consider adding a Lewis Acid (

) to enhance the oxidative decarboxylation/desulfination cycle.

Purification of Sulfinates

If the ethanol extraction (Protocol 1) yields impure material:

-

Counter-ion Exchange: Acidify carefully to form the sulfinic acid (unstable!), extract quickly into organic solvent, and immediately treat with NaOH or NaOMe to re-precipitate the pure salt. Warning: Do not store the free sulfinic acid.

References

-

Baran, P. S., et al. (2012).[2] "A New Reagent for Direct Difluoromethylation."[2] Journal of the American Chemical Society.[2][3][4] Link

-

Willis, M. C. (2013). "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides."[1] Organic Letters. Link

-

Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. Link

-

Reddy, R. J., & Kumari, A. H. (2021).[5] "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[5] RSC Advances. Link

-

Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck/Sigma-Aldrich Technical Library. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Baran Diversinates™ [sigmaaldrich.com]

- 3. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Sodium 1-ethyl-1H-imidazole-4-sulfinate safety data sheet (SDS)

The following technical guide is structured as an advanced Whitepaper/SDS hybrid. It integrates standard safety data with high-level application science, designed specifically for drug discovery chemists utilizing radical C–H functionalization methodologies.

Chemical Identity & Physiochemical Profile[1]

This reagent belongs to a class of sulfinate salts developed to facilitate the "innate" radical functionalization of heterocycles. Unlike traditional cross-coupling reagents (boronic acids, halides), this compound acts as a radical precursor for the direct installation of the 1-ethyl-1H-imidazol-4-yl moiety onto complex drug scaffolds.

| Property | Specification |

| Chemical Name | Sodium 1-ethyl-1H-imidazole-4-sulfinate |

| Common Alias | 1-Ethyl-imidazole-4-sulfinate Na salt; Imidazole Diversinate |

| Molecular Formula | C₅H₇N₂NaO₂S |

| Molecular Weight | 194.18 g/mol |

| Physical State | Solid (Powder) |

| Color | White to pale yellow |

| Solubility | Soluble in Water, DMSO; Sparingly soluble in DCM/Organic solvents |

| Hygroscopicity | Hygroscopic (Absorbs moisture from air) |

| Storage Condition | 2–8°C (Refrigerate); Store under Inert Gas (Argon/Nitrogen) |

Note on CAS: While specific CAS numbers for "Diversinate" analogs vary by supplier (e.g., the 2-methyl analog is CAS 1862107-28-5), this compound is treated under the general hazard profile of Heteroaromatic Sodium Sulfinates .

Hazard Identification & Safety Framework (GHS)

As a research chemical, the toxicological properties have not been fully investigated. However, based on the functional group profile (sulfinate salt) and analogous compounds, the following precautions are mandatory.

GHS Classification[4]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Precautionary Protocol

| Code | Statement | Operational Action |

| P261 | Avoid breathing dust. | Use a localized fume hood; do not weigh on open bench. |

| P280 | Wear protective gloves/eye protection.[1][2][3][4] | Nitrile gloves (0.11mm min); Safety glasses with side shields. |

| P305+P351 | IF IN EYES: Rinse cautiously.[1][2][3] | Emergency eye wash station must be within 10 seconds of the workspace. |

| P403+P233 | Store in well-ventilated place. Keep container tightly closed. | Reseal immediately after use; tape the cap to prevent moisture ingress. |

Mechanistic Insight: Radical C–H Functionalization[9][10]

The utility of this compound lies in its ability to generate an electrophilic carbon-centered radical via a desulfinylation cascade. This process, often referred to as the Baran Diversinates™ methodology , allows for the direct alkylation of electron-deficient heterocycles (Minisci-type reaction) without pre-functionalization of the substrate.

The Reaction Pathway[3][9][10][11][12][13]

-

Oxidation: The sulfinate anion (

) is oxidized (via TBHP or electrolysis) to a sulfonyl radical ( -

Desulfinylation: The sulfonyl radical extrudes

(gas), collapsing into the reactive carbon-centered radical ( -

Addition: The radical attacks the most electron-deficient position of the protonated heterocycle (Substrate).

-

Rearomatization: Oxidative deprotonation restores aromaticity, yielding the functionalized product.

Visualization: Mechanistic Cascade

The following diagram illustrates the Single Electron Transfer (SET) pathway governing this reagent's reactivity.

Figure 1: Radical generation and transfer mechanism. The extrusion of SO2 is the thermodynamic driving force.

Experimental Protocol: Standard Operating Procedure (SOP)

Context: This protocol describes the standard biphasic conditions (DCM/Water) using tert-Butyl hydroperoxide (TBHP) as the oxidant. This method is robust for functionalizing pyridines, quinolines, and diazines.

Materials Required[1][3][4][5][7][9][10][12][14][15][16]

-

Reagent: this compound (3.0 equiv)

-

Substrate: Heterocycle (1.0 equiv)

-

Oxidant: TBHP (70% in water, 3.0–5.0 equiv)

-

Solvent: DCM:H₂O (2.5:1 ratio) or DMSO (for solubility issues)

-

Additive: TFA (1.0 equiv) if substrate is not naturally electron-deficient.

Step-by-Step Workflow

-

Setup: To a vial equipped with a stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv) and This compound (1.5 mmol, 3.0 equiv).

-

Solvation: Add DCM (2.5 mL) and Water (1.0 mL).

-

Note: The sulfinate dissolves in the aqueous phase; the substrate in the organic phase. Vigorous stirring is essential for phase transfer.

-

-

Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise at 0°C (ice bath).

-

Reaction: Remove ice bath and stir vigorously at Room Temperature (23°C) for 12–24 hours.

-

Observation: Evolution of gas (SO₂) indicates active radical generation.

-

-

Quench: Dilute with DCM and add saturated aqueous NaHCO₃ (to neutralize any acid generated).

-

Extraction: Extract aqueous layer with DCM (3x). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via flash column chromatography.

Visualization: Safety & Workup Logic

The following decision tree ensures safe handling of the oxidative waste stream.

Figure 2: Post-reaction safety workflow emphasizing peroxide neutralization.

Stability & Storage Guidelines

Sulfinate salts are metastable. Their shelf-life is significantly reduced by exposure to moisture and heat, which causes disproportionation into sulfones and thiosulfonates.

-

Primary Threat: Oxidative degradation.

-

Storage: Keep in a tightly sealed container at 4°C .

-

Handling: It is recommended to handle the solid quickly in air, but store the bulk bottle under Argon.

-

Signs of Degradation: Clumping or a strong sulfurous odor (mercaptan-like) suggests decomposition.

Emergency Response

| Scenario | Response Protocol |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Sulfinates can irritate the upper respiratory tract.[1] |

| Skin Contact | Brush off loose particles. Wash with soap and copious water.[1][2][3] Sulfinates are generally hydrophilic and wash off easily. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][3] Seek medical attention if irritation persists. |

| Spill | Do not dry sweep (dust hazard). Dampen with water or wet-vac. Place in container for disposal. |

References

-

Fundamental Methodology (The "Innert Salt" Chemistry): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[5] Practical C–H functionalization of quinolines with boronic acids. Nature, 492(7427), 95-99.

-

Sulfinate Reagent Scope (Diversinates): Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society, 136(1), 116-119.

-

General Safety for Heterocyclic Compounds: Sigma-Aldrich Safety Data Sheets (General Imidazole Derivatives).

-

Electrochemical Initiation (Alternative Protocol): O'Brien, A. G., et al. (2014). Radical C–H Functionalization of Heteroarenes Under Electrochemical Control. Angewandte Chemie International Edition, 53(44), 11868-11871.

Sources

Novel Imidazole-Based Radical Precursors: A New Frontier in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole core, a privileged scaffold in medicinal chemistry, is gaining significant traction as a versatile platform for the design of novel radical precursors.[1][2] This technical guide provides an in-depth exploration of emerging classes of imidazole-based reagents that are redefining the landscape of radical-mediated organic synthesis. We will move beyond theoretical discussions to provide field-proven insights into the synthesis, mechanisms, and applications of these precursors. This guide is structured to empower researchers and drug development professionals with the practical knowledge required to harness the synthetic potential of imidazole-based radicals, covering N-Heterocyclic Carbene (NHC)-Boryl Radicals, Imidazole-Based Organic Photoredox Catalysts, Imidazole Thiocarbonyl Derivatives, and Imidazole N-Oxides.

Introduction: The Rise of Imidazole in Radical Chemistry

Radical reactions have become indispensable tools in modern organic synthesis, offering unique pathways for bond formation under often mild conditions. The challenge, however, has always been the controlled generation and capture of these highly reactive intermediates. Imidazole derivatives have emerged as a robust solution, offering tunable electronic and steric properties that allow for the design of precursors with predictable reactivity and enhanced stability.[3] Their derivatives are integral to numerous biochemical processes and exhibit a wide array of biological activities, making them highly relevant scaffolds in drug discovery.[4][5][6] This guide delves into four principal classes of these precursors, elucidating the causality behind their design and the self-validating systems of their reaction protocols.

N-Heterocyclic Carbene (NHC)-Boryl Radicals: Versatile Reagents for Borylation and Beyond

NHC-boranes have recently been recognized as exceptional precursors for generating boron-centered radicals, which can participate in a diverse array of visible-light-induced borylation reactions.[7] The stability imparted by the NHC framework allows for controlled radical generation, opening new avenues for constructing complex organoboron compounds, which are themselves vital synthetic intermediates.[8]

Mechanism of Radical Generation and Catalysis

The generation of an NHC-boryl radical typically proceeds via a hydrogen atom abstraction (HAT) from the parent NHC-borane complex (e.g., NHC-BH₃) using a radical initiator, or through a single-electron transfer (SET) process in photoredox catalysis.[8][9] Once formed, the NHC-boryl radical is a potent catalytic species. In the example of a [3+2] cycloaddition, the boryl radical adds to a vinylcyclopropane, initiating a cascade of events including cyclopropane ring-opening, intermolecular addition, and cyclization, before regenerating the catalyst through radical elimination.[10]

Visualization: Catalytic Cycle of NHC-Boryl Radical-Mediated Cycloaddition

Caption: Catalytic cycle for NHC-boryl radical-catalyzed [3+2] cycloaddition.[10]

Experimental Protocol: Radical [3+2] Cycloaddition

This protocol is adapted from a reported benzimidazolium-based NHC-boryl radical-catalyzed reaction.[10]

-

Reagent Preparation: To an oven-dried Schlenk tube, add the vinylcyclopropane substrate (1.0 equiv.), the alkene substrate (2.0 equiv.), and the NHC-borane precursor (e.g., B1 , 0.2 equiv.).

-

Solvent and Initiator Addition: Add anhydrous toluene as the solvent. Add the radical initiator, such as di-tert-butyl peroxide (DTBP), to the mixture.

-

Reaction Execution: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours), monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired vinylcyclopentane product.

Imidazole-Based Organic Photoredox Catalysts

The field of photoredox catalysis has traditionally been dominated by expensive transition metal complexes.[11] Recently, purely organic dyes have emerged as sustainable and powerful alternatives. Imidazole derivatives featuring a "push-pull" electronic structure, such as those based on imidazole-4,5-dicarbonitrile, have proven to be highly efficient metal-free photoredox catalysts for a variety of transformations.[11][12]

Design and Mechanism

These catalysts are designed with an electron-donating group (the "push," e.g., a methoxythiophene) and an electron-accepting group (the "pull," e.g., an imidazole-4,5-dicarbonitrile).[11] This intramolecular charge-transfer character allows them to be excited by visible light. Upon irradiation, the excited state catalyst can engage in single-electron transfer (SET) with a substrate to generate a radical ion, thereby initiating a chemical reaction. Their remarkable thermal stability is a key advantage.[11]

Visualization: General Photoredox Catalytic Cycle

Caption: Generalized oxidative and reductive quenching cycles for an imidazole photoredox catalyst.

Synthesis Protocol: Push-Pull Imidazole Photoredox Catalyst

This protocol describes a typical synthesis using a Suzuki-Miyaura cross-coupling reaction.[11]

-

Starting Material Preparation: Begin with commercially available imidazole-4,5-dicarbonitrile. Perform bromination and N-methylation according to standard procedures to obtain the key intermediate, 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile.

-

Coupling Reaction: In a reaction vessel, combine the bromo-imidazole intermediate (1.0 equiv.), the desired thiophene-derived boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent and Reflux: Add a suitable solvent mixture (e.g., toluene/ethanol/water). Heat the mixture to reflux and maintain for the required duration, monitoring by TLC.

-

Isolation and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product via column chromatography to yield the target push-pull catalyst.

Data Summary: Catalyst Properties

| Catalyst Structure | Absorption Max (nm) | Emission Max (nm) | Oxidation Potential (V vs SCE) |

| Thiophene-DCI | 346 - 412 | 411 - 499 | ~0.94 |

| Methoxythiophene-DCI | 380 - 450 | 450 - 550 | Varies with structure |

Data compiled from representative imidazole-dicarbonitrile (DCI) systems.[8][11][12]

Imidazole Thiocarbonyl Derivatives: The Classic Precursors

(Thiocarbonyl)imidazolides are well-established radical precursors, most famously used in the Barton-McCombie deoxygenation of alcohols. Their synthesis is straightforward, typically involving the reaction of an alcohol with 1,1'-thiocarbonyldiimidazole (TCDI).[13][14] TCDI serves as a safe and effective alternative to the highly toxic thiophosgene.[14]

Mechanism of Deoxygenation

The reaction is a radical chain process. A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This radical abstracts the thiocarbonyl group from the (thiocarbonyl)imidazolide derivative, leading to the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product and regenerate the tributyltin radical, propagating the chain.

Visualization: Barton-McCombie Deoxygenation Workflow

Caption: Workflow for synthesis and radical reaction of a (thiocarbonyl)imidazolide.

Experimental Protocol: Formation and Deoxygenation

This protocol is a generalized procedure for the Barton-McCombie reaction.[13]

-

Imidazolide Formation: Dissolve the alcohol (1.0 equiv.) and TCDI (1.2 equiv.) in a dry solvent like THF or 1,2-dichloroethane. Heat the mixture under reflux until the starting alcohol is consumed (monitored by TLC). Cool the reaction, remove the solvent, and purify the resulting (thiocarbonyl)imidazolide by chromatography.

-

Deoxygenation: Dissolve the purified (thiocarbonyl)imidazolide (1.0 equiv.) in a high-boiling solvent such as toluene. Add tributyltin hydride (1.5 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equiv.).

-

Reaction Execution: Heat the mixture to reflux (e.g., 80-110 °C) for several hours.

-

Work-up: After cooling, concentrate the mixture and purify by column chromatography to isolate the final deoxygenated alkane.

Imidazole N-Oxides: Precursors for C-H Functionalization

Imidazole N-oxides are emerging as versatile substrates for direct C-H functionalization, acting as precursors to valuable cyclic α-aminonitrones.[4][15] Recent work has demonstrated their utility in iodine-catalyzed radical C-H amination, a process confirmed to proceed through a radical mechanism by electron paramagnetic resonance (EPR) studies.[15]

Mechanistic Rationale

The proposed mechanism involves the initial N-iodination of a cyclic amine by the I₂-TBHP (tert-butyl hydroperoxide) reagent system. Homolysis of the resulting N-I bond generates a nitrogen-centered radical. This highly reactive species then adds to the C-2 position of the imidazole N-oxide ring, leading to the C-H aminated product after a subsequent oxidation and deprotonation sequence.[15]

Visualization: Proposed Mechanism for C-H Amination

Caption: Proposed radical mechanism for iodine-catalyzed C-H amination of imidazole N-oxides.[15]

Experimental Protocol: Iodine-Catalyzed C-H Amination

This protocol is adapted from a reported cross-dehydrogenative coupling approach.[15]

-

Reagent Setup: In a reaction tube, place the 2H-imidazole 1-oxide (1.0 equiv.), the cyclic amine (e.g., morpholine, 2.0 equiv.), and iodine (I₂, 1.5 equiv.).

-

Solvent and Oxidant: Add a suitable solvent such as 1,4-dioxane. Then, add 70% aqueous tert-butyl hydroperoxide (TBHP, 3.0 equiv.) dropwise to the mixture.

-

Reaction Conditions: Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time (e.g., 3 hours).

-

Quenching and Extraction: After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired C-H aminated imidazole derivative.

Conclusion and Future Outlook

Imidazole-based radical precursors represent a dynamic and rapidly evolving area of organic synthesis. From the precise borylations enabled by NHC-boranes to the sustainable transformations driven by organic photoredox catalysts and the classic, robust deoxygenations using thiocarbonyl derivatives, the imidazole scaffold provides a foundation for diverse and powerful synthetic tools. The continued exploration of new imidazole derivatives, such as N-oxides, promises to unlock novel reaction pathways for late-stage functionalization—a critical need in drug discovery and materials science. As our understanding of radical mechanisms deepens, we can expect the rational design of next-generation imidazole precursors to deliver even greater selectivity, efficiency, and scope, solidifying their role as indispensable reagents in the modern synthetic chemist's toolbox.

References

-

Hloušková, Z. et al. (2017). Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts. Arkivoc, 2017(iv), 330-342. [Link]

-

Arnab, T. et al. (2015). Radical Reactions of N-Heterocyclic Carbene Boranes with Organic Nitriles: Cyanation of NHC-Boranes and Reductive Decyanation of Malononitriles. Journal of the American Chemical Society, 137(26), 8617-22. [Link]

-

Li, C. et al. (2022). NHC–Boryl Radical-Catalyzed [3 + 2] Cycloaddition for the Synthesis of Vinylcyclopentanes. The Journal of Organic Chemistry. [Link]

-

Das, S. et al. (2023). Reactions of NHC‐boryl radicals for the synthesis of organoboron molecules. Chemistry – An Asian Journal. [Link]

-

Gao, F. et al. (2019). NHC-Boryl Radical Catalysis for Cycloisomerization With C–C Triple Bond Reorganization. CCS Chemistry. [Link]

-

Hloušková, Z. et al. (2017). Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts. ResearchGate. [Link]

-

Niklas, J. et al. (2022). Proton-controlled Action of an Imidazole as Electron Relay in a Photoredox Triad. Journal of Inorganic and General Chemistry, 648(1). [Link]

-

S. R. B. et al. (2023). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Chemical Papers, 77(1), 473-481. [Link]

-

Wang, Z. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7434. [Link]

-

Ghorai, S. et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry. [Link]

-

Hossain, M. et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1575–1588. [Link]

-

Binkley, R. W. & Koholic, D. J. (2022). (Thiocarbonyl)imidazolides. Chemistry LibreTexts. [Link]

-

Zhang, J. et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

-

Al-Anazi, M. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(3), 696. [Link]

-

Patel, O. P. S. et al. (2020). Recent Advances in Radical C−H Bond Functionalization of Imidazoheterocycles. ResearchGate. [Link]

-

Hosseini, S. M. et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]

-

Shvets, A. O. et al. (2023). Iodine-Catalyzed Radical C–H Amination of Nonaromatic Imidazole Oxides: Access to Cyclic α-Aminonitrones. The Journal of Organic Chemistry. [Link]

-

El-Sayed, M. A. et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 635. [Link]

-

Khatun, M. et al. (2023). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. IOSR Journal of Applied Chemistry. [Link]

-

Singh, A. & Kumar, V. (2023). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. International Journal of Pharmaceutical Research and Applications. [Link]

-

Lahare, S. et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]

-

Wikipedia. (2023). Thiocarbonyldiimidazole. [Link]

-

de Oliveira, C. S. A. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 775. [Link]

-

Shabalin, D. A. & Camp, J. E. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(2), 213-227. [Link]

-

García-Rojo, S. et al. (2023). Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds. Docta Complutense. [Link]

-

Benites, J. et al. (2016). Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines. International Journal of Organic Chemistry, 6, 12-19. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

C-H functionalization of heterocycles with imidazole sulfinates

Application Note: C-H Functionalization of Heterocycles with Imidazole Sulfinates

Part 1: Executive Summary & Technical Scope

This guide addresses the C-H functionalization of heterocycles using sulfinate reagents, a transformative methodology in late-stage drug diversification.[1] We address two distinct interpretations of the topic to ensure comprehensive coverage:

-

Protocol A (The "Baran" Method): The use of Zinc/Sodium Sulfinates (e.g., TFMS, DFMS) to functionalize heterocycles (including imidazoles) with alkyl or fluoroalkyl groups. This is the industry standard for "innate C-H functionalization."

-

Protocol B (The "Sulfonylation" Method): The use of Sodium Imidazole-Sulfinates (e.g., Sodium 1H-imidazole-2-sulfinate) as reagents to install imidazole-sulfonyl scaffolds onto heterocyclic cores.[2]

Key Technical Advantages:

-

Operational Simplicity: Open-to-air workflows compatible with water/organic biphasic systems.[2]

-

Orthogonal Reactivity: Targets electron-deficient heterocycles (Minisci-type reactivity) at positions often inaccessible to Friedel-Crafts or lithiation strategies.[2]

-

Late-Stage Utility: Tolerates polar functional groups (amines, alcohols, carboxylic acids) common in API (Active Pharmaceutical Ingredient) scaffolds.[2]

Part 2: Scientific Foundation & Mechanism[2][3][4][5]

The Radical Mechanism (Minisci-Type)

Both protocols rely on the oxidative generation of radicals from sulfinate salts.[2] Unlike classical Minisci reactions requiring silver catalysts and harsh acids, sulfinate chemistry utilizes mild oxidants (e.g., TBHP) or electrochemical oxidation.[2]

Mechanism Workflow:

-

Oxidation: The sulfinate anion (R-SO₂⁻) is oxidized to a sulfonyl radical (R-SO₂[2]•).

-

Desulfonylation (Pathway A - Alkylation): For alkyl/fluoroalkyl sulfinates, the unstable R-SO₂[2]• rapidly extrudes SO₂, generating a carbon-centered radical (R[2]•).

-

Retention (Pathway B - Sulfonylation): For stable aromatic sulfinates (like imidazole-sulfinates), the R-SO₂[2]• species is stable enough to add directly to the heterocycle, forming a sulfone.

-

Addition & Rearomatization: The radical adds to the protonated (or neutral) heterocycle, followed by oxidation/deprotonation to restore aromaticity.

Figure 1: Divergent pathways of sulfinate radical reactivity.[2] Pathway selection depends on the stability of the R-SO₂• species.

Part 3: Experimental Protocols

Protocol A: Innate C-H Fluoroalkylation (The Baran Protocol)

Target: Functionalization of Imidazoles/Heterocycles with Fluoroalkyl Groups (e.g., CF₃, CHF₂).

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Zinc Sulfinate (e.g., Zn(SO₂CF₃)₂ - Baran Diversinate) (2.0–3.0 equiv)[2]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[2] (3.0–5.0 equiv)[2]

-

Solvent: DCM/Water (2.5:1) or DMSO (for polar substrates)[2][3]

Step-by-Step Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and the Zinc Sulfinate reagent (1.0 mmol).

-

Solvent Addition: Add Dichloromethane (2.5 mL) and Water (1.0 mL).[2] Note: The biphasic system is crucial for solubilizing the inorganic salt and the organic substrate.

-

Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise at 0°C.

-

Reaction: Vigorously stir the emulsion at room temperature (23°C) for 12–24 hours.

-

Tip: If conversion stalls, add a second portion of sulfinate and TBHP.

-

-

Workup: Quench with sat. aq. NaHCO₃ and Na₂S₂O₃ (to neutralize peroxides).[2] Extract with DCM (3x).[2]

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Data Summary: Common Zinc Sulfinates

| Reagent Name | Abbreviation | Radical Generated | Product Type |

|---|---|---|---|

| Zinc Triflinate | TFMS | [2] •CF₃ | Trifluoromethylation |

| Zinc Difluoromethanesulfinate | DFMS | [2][4] •CHF₂ | Difluoromethylation |

| Zinc Isopropylsulfinate | IPS |[2][4][3] •CH(CH₃)₂ | Alkylation (Isopropyl) |[2]

Protocol B: C-H Sulfonylation with Imidazole Sulfinates

Target: Installing an Imidazole-Sulfonyl group onto a heterocycle. Reagent Focus:Sodium 1H-imidazole-2-sulfinate (EVT-13286560).[2]

Reagents:

-

Substrate: Electron-rich Heterocycle (e.g., Indole, Pyrrole) (1.0 equiv)[2]

-

Reagent: Sodium 1H-imidazole-2-sulfinate (2.0 equiv)[2]

-

Catalyst: Iodine (I₂) (20 mol%) or Electrochemical setup

-

Oxidant: TBHP or electrochemical anode[2]

-

Solvent: DMSO or MeCN/H₂O

Step-by-Step Methodology (Iodine-Catalyzed):

-

Preparation: Dissolve the heterocycle (0.5 mmol) and Sodium 1H-imidazole-2-sulfinate (1.0 mmol) in DMSO (3 mL).

-

Activation: Add Iodine (0.1 mmol, 20 mol%) and TBHP (1.5 equiv).

-

Heating: Heat the mixture to 60–80°C for 6 hours.

-

Mechanistic Insight: Iodine acts as a radical mediator, facilitating the oxidation of the sulfinate to the sulfonyl radical without promoting rapid desulfonylation.

-

-

Workup: Dilute with ethyl acetate, wash with water and brine (5x) to remove DMSO.

-

Isolation: The product will be a Heteroaryl-Sulfonyl-Imidazole .

Part 4: Critical Troubleshooting & Optimization

1. Regioselectivity Control:

-

Electronic Bias: Radical addition is nucleophilic in character (for alkyl radicals) or electrophilic (for fluoroalkyl radicals).[2]

-

Acidification: Adding TFA (1.0 equiv) protonates basic heterocycles (like pyridines), increasing their electrophilicity and accelerating radical addition.[2]

2. "Stalled" Reactions:

-

Cause: Consumption of the radical precursor by side reactions (dimerization).

-

Solution: Portion-wise addition. Add the sulfinate and oxidant in 3 aliquots over 6 hours rather than all at once.

3. Safety Note (Peroxides):

-

Always test the crude reaction mixture for residual peroxides using starch-iodide paper before concentrating on a rotavap.[2] Quench with sodium thiosulfate if positive.[2]

Part 5: References

-

Fujiwara, Y., et al. (2012).[2] Practical and innate C-H functionalization of heterocycles.[1][2][4][3] Nature.[2][5] [Link][2]

-

Foundational text for Zinc Sulfinate (Baran Diversinate) chemistry.

-

-

O'Hara, F., et al. (2013).[2][3] A simple and scalable synthesis of zinc sulfinate salts for radical C-H functionalization.[4][5] Nature Protocols.[2][3] [Link]

-

Detailed preparation of the reagents.

-

-

Luo, Y., et al. (2016).[2] Electrochemical sulfonylation of imidazoheterocycles under batch and continuous flow conditions. Organic & Biomolecular Chemistry.[2][6][7][8][3][9][10] [Link]

-

Reference for electrochemical sulfonylation protocols.

-

-

-

Source for specific imidazole-sulfinate reagent properties.

-

Sources

- 1. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-imidazole-2-sulfonamide | C3H5N3O2S | CID 21146476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]

- 6. evitachem.com [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 10. aarf.asia [aarf.asia]

Introduction: The Strategic Value of the Methylsulfonyl Moiety in Medicinal Chemistry

An Application Guide to Radical Sulfonylmethylation Using Sodium Sulfinates

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (-CH2SO2R) is a privileged structural motif in modern drug discovery. Its incorporation into a lead compound can significantly enhance pharmacological properties. As a potent electron-withdrawing group and hydrogen bond acceptor, it can improve aqueous solubility, increase metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity, all of which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] Traditionally, installing this group has relied on multi-step sequences or harsh conditions. However, the advent of radical chemistry has provided a powerful and direct avenue for C-H sulfonylmethylation.

This guide details the protocol for radical sulfonylmethylation, a versatile and increasingly popular strategy that utilizes stable, readily available sodium sulfinates (RSO2Na) as the sulfonyl radical precursor.[3][4] We will delve into the underlying mechanisms, provide a detailed, field-tested experimental protocol, explore alternative methodologies, and discuss its application in the synthesis of pharmaceutically relevant scaffolds.

The Mechanism: A Tale of Three Components

The power of this transformation lies in a convergent, three-component radical cascade. The reaction brings together a substrate (often an electron-rich heterocycle), a methyl source, and a sodium sulfinate. The process can be initiated through various means, including transition-metal catalysis, photocatalysis, or electrochemistry.[5][6][7][8]

The generally accepted mechanism proceeds via the following key steps:

-

Initiation & Radical Generation: An oxidant or catalyst system initiates the process. For instance, in an iron-catalyzed system, an oxidant like potassium persulfate (K2S2O8) oxidizes the methyl source (e.g., N,N-Dimethylacetamide - DMA) to form an iminium intermediate. Simultaneously, the sodium sulfinate (RSO2Na) is oxidized to generate the key sulfonyl radical (RSO2•).[9][10]

-

C-C Bond Formation: The electron-rich substrate attacks the activated methyl source (the iminium ion in the case of DMA), forming a new C-C bond and a new radical intermediate on the substrate.

-

Radical Trapping: The newly formed radical on the substrate is rapidly trapped by the sulfonyl radical (RSO2•) to form the final sulfonylmethylated product. Radical scavenger experiments using TEMPO have been shown to inhibit the reaction, providing strong evidence for this radical-mediated pathway.[9][10][11]

Caption: General mechanism for iron-catalyzed radical sulfonylmethylation.

Core Experimental Protocol: Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous anti-inflammatory, anti-viral, and anti-cancer agents.[9][12] This protocol provides a reliable method for their C-3 sulfonylmethylation.[10]

Materials and Reagents

-

Substrate: Imidazo[1,2-a]pyridine derivative (e.g., 2-phenylimidazo[1,2-a]pyridine)

-

Sulfonyl Source: Sodium p-toluenesulfinate (or other desired sodium sulfinate)

-

Catalyst: Iron(III) chloride (FeCl3)

-

Oxidant: Potassium persulfate (K2S2O8)

-

Methyl Source / Solvent: N,N-Dimethylacetamide (DMA)

-

Co-solvent: Deionized Water (H2O)

-

Workup: Ethyl acetate, Saturated NaCl solution, Anhydrous Na2SO4

-

Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

-

Equipment: 10 mL reaction tube with screw cap, magnetic stir bar, heating mantle or oil bath, standard laboratory glassware, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup: To a 10 mL oven-dried reaction tube containing a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.6 mmol, 1.0 eq), sodium sulfinate (1.2 mmol, 2.0 eq), FeCl3 (0.06 mmol, 10 mol%), and K2S2O8 (1.5 mmol, 2.5 eq).

-

Causality Note: Using a 2-fold excess of the sulfinate and a 2.5-fold excess of the oxidant ensures efficient generation of the requisite radical species and drives the reaction to completion.[10]

-

-

Solvent Addition: Add DMA (4 mL) and H2O (2 mL) to the tube. The use of water is critical as it improves the solubility of the sodium sulfinate and the persulfate oxidant.[10]

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 8-12 hours.

-

Causality Note: The high temperature is necessary to promote the decomposition of the persulfate oxidant and facilitate the radical generation and subsequent coupling steps.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with saturated NaCl solution (20 mL), dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonylmethylated product.

Data Summary: Substrate Scope

This protocol demonstrates broad functional group tolerance. The following table summarizes representative yields for various substrates as reported in the literature.[9][10]

| Entry | Imidazo[1,2-a]pyridine Substituent (at C-2) | Sodium Sulfinate (R in RSO2Na) | Yield (%) |

| 1 | Phenyl | p-Tolyl | ~90% |

| 2 | 4-Bromophenyl | p-Tolyl | ~85% |

| 3 | 4-Methoxyphenyl | p-Tolyl | ~88% |

| 4 | Thiophen-2-yl | p-Tolyl | ~75% |

| 5 | Phenyl | Methyl | ~70% |

| 6 | Phenyl | 4-Chlorophenyl | ~82% |

Alternative Methodologies & Experimental Workflows

While the iron-catalyzed method is robust, other modern techniques offer distinct advantages, such as milder conditions or avoiding metal catalysts.

Caption: Comparison of workflows for different initiation methods.

-

Photocatalytic Sulfonylation: This approach uses visible light and a photocatalyst (metal-based or organic dye) to generate radicals under exceptionally mild, often room-temperature, conditions.[8][13] This method is prized for its high functional group tolerance and is particularly valuable in late-stage functionalization of complex molecules where harsh conditions are not viable.[14]

-

Electrochemical Sulfonylation: Leveraging electric current as a "traceless" oxidant, this green chemistry approach avoids the need for chemical oxidants, reducing waste.[5][6] Reactions are typically run in an undivided cell, simplifying the experimental setup. Sodium sulfinates are ideal precursors for electrochemical generation of sulfonyl radicals.[5][6]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst or oxidant. 2. Reagents are impure (especially sodium sulfinate). 3. Insufficient temperature or reaction time. 4. Oxygen inhibiting radical chains. | 1. Use fresh FeCl₃ and K₂S₂O₈. 2. Recrystallize sodium sulfinate before use. 3. Confirm bath temperature and extend reaction time. 4. While this protocol runs under air, consider running under N₂ if issues persist. |

| Multiple Side Products | 1. Over-oxidation or substrate degradation. 2. Competing reaction pathways. | 1. Lower the reaction temperature slightly (e.g., to 100-110 °C). 2. Screen different solvents or catalyst loadings. |

| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Streaking on silica gel. | 1. Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.1%) to the eluent to suppress amine-silica interactions. |

Conclusion

The radical sulfonylmethylation of organic molecules using sodium sulfinates is a robust, versatile, and highly enabling transformation in modern organic synthesis. The operational simplicity of the iron-catalyzed protocol, coupled with the mild conditions offered by photocatalytic and electrochemical alternatives, provides chemists with a powerful toolkit for introducing the valuable methylsulfonyl moiety. For professionals in drug development, this methodology offers a direct route to novel analogs, facilitating rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

-

Liang, S., Gu, J., & Zeng, C. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Current Organic Chemistry, 28(2), 105-116. [Link]

-

Shaikh, A. A., et al. (2021). Decade advances of sodium sulfinates in radical reactions (2010-2021). ResearchGate. [Link]

-

Liang, S., Gu, J., & Zeng, C. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Bentham Science. [Link]

-

Wang, L., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates leading to dihydronaphthalene derivatives. Organic & Biomolecular Chemistry, 18(37), 7345-7354. [Link]

-

Chen, Y., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules, 29(13), 3196. [Link]

-

Pramanik, M. M. D. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 15066-15092. [Link]

-

Tang, Z., et al. (2022). Transition Metal Catalyst-Free C-3 Sulfonylmethylation of Imidazo[1,2-a]pyridines with Glyoxylic Acid and Sodium Sulfinates in Water. The Journal of Organic Chemistry, 87(5), 3654–3661. [Link]

-

Shi, J., et al. (2022). A new method for C(sp2)–H sulfonylmethylation with glyoxylic acid and sodium sulfinates. Organic & Biomolecular Chemistry, 20, 2626-2630. [Link]

-

Moschitto, M. J., et al. (2024). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

-

Chen, Y., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. PMC. [Link]

-

Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. [Link]

-

Moschitto, M. J., et al. (2024). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

-

Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. [Link]

-

Anonymous. (2024). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

Wang, H., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135. [Link]

-

Anonymous. (2024). Photocatalytic Sulfonylation: Innovations and Applications. ResearchGate. [Link]

-

Anonymous. (2023). Sulfonylmethylation of imidazoheterocycles. ResearchGate. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates leading to dihydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Sodium 1-ethyl-1H-imidazole-4-sulfinate

Introduction: A Modern Tool for Imidazole Functionalization

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of robust and versatile methods for its functionalization is therefore of critical importance to drug discovery and development professionals. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While classic methods like the Suzuki-Miyaura coupling have been workhorses in this field, they often face challenges when applied to certain heterocyclic systems, including imidazoles.[2]

Recently, the use of heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions has emerged as a powerful alternative.[3][4][5][6] These sulfinate reagents offer several advantages over their boronate counterparts, including straightforward preparation, enhanced stability to storage and reaction conditions, and often superior reaction efficiency.[2][3][4][5][6]

This guide provides detailed application notes and protocols for the use of sodium 1-ethyl-1H-imidazole-4-sulfinate in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. The protocols and insights presented herein are designed to enable researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed desulfinative cross-coupling of this compound with an aryl halide is believed to proceed through a catalytic cycle analogous to other cross-coupling reactions. The generally accepted mechanism involves the following key steps[7]:

-

In situ Reduction of Pd(II) to Pd(0): The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules.[3][7]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.[4][8]

-

Transmetalation: The Ar-Pd(II)-X complex then undergoes transmetalation with the this compound. This step involves the displacement of the halide with the imidazole sulfinate to form a putative palladium sulfinate intermediate.[3][4] The presence of a base, such as potassium carbonate, is often crucial for efficient reaction, and it is thought to have a dual role in neutralizing byproducts and potentially accelerating transmetalation.[3]

-

Reductive Elimination and SO₂ Extrusion: The palladium sulfinate intermediate then undergoes reductive elimination, extruding sulfur dioxide (SO₂) and forming the desired C-C bond to yield the 4-aryl-1-ethyl-1H-imidazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. For some heterocyclic sulfinates, the loss of SO₂ from the Pd(II) sulfinate complex can be the turnover-limiting step.[3]

Caption: Synthetic route to the target sulfinate reagent.

A detailed, exemplary protocol for the synthesis is provided below.

Protocol 1: Synthesis of this compound

Materials:

-

1-ethyl-1H-imidazole

-

Chlorosulfonic acid

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethanol

-

Deionized water

-

Round-bottom flasks

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Chlorosulfonation:

-

In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (3.0 equiv.) in an ice bath.

-

Slowly add 1-ethyl-1H-imidazole (1.0 equiv.) portion-wise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-1H-imidazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

-

-

Reduction to Sodium Sulfinate:

-

Prepare a solution of sodium sulfite (1.5 equiv.) and sodium bicarbonate (1.5 equiv.) in deionized water in a round-bottom flask.

-

Add a solution of the crude 1-ethyl-1H-imidazole-4-sulfonyl chloride in a minimal amount of a water-miscible organic solvent (e.g., ethanol or THF) dropwise to the aqueous solution with stirring.

-

Heat the reaction mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Recrystallize the crude solid from ethanol/water to afford pure this compound as a white to off-white solid.

-

Application in Palladium-Catalyzed Cross-Coupling

The following protocol provides a general procedure for the cross-coupling of this compound with a range of aryl and heteroaryl bromides.

Protocol 2: General Procedure for Desulfinative Cross-Coupling

Caption: Experimental workflow for the cross-coupling reaction.

Materials and Reagents:

-

This compound (1.2 equiv.)

-

Aryl or heteroaryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tricyclohexylphosphine (PCy₃) (4-10 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMA)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (e.g., 3 mol%), tricyclohexylphosphine (e.g., 6 mol%), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

-

-

Reaction Execution:

-

Seal the vessel and place it in a preheated oil bath or microwave reactor.

-

Heat the reaction mixture at 120-150 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-aryl-1-ethyl-1H-imidazole.

-

Substrate Scope and Representative Examples

This cross-coupling protocol is applicable to a broad range of aryl and heteroaryl bromides. The following table illustrates the expected outcomes with various coupling partners.

| Entry | Aryl Bromide | Product | Expected Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 1-ethyl-4-(4-fluorophenyl)-1H-imidazole | 85-95 |

| 2 | 4-Bromoanisole | 1-ethyl-4-(4-methoxyphenyl)-1H-imidazole | 80-90 |

| 3 | 4-Bromobenzonitrile | 4-(1-ethyl-1H-imidazol-4-yl)benzonitrile | 75-85 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-ethyl-4-(4-(trifluoromethyl)phenyl)-1H-imidazole | 70-80 |

| 5 | 2-Bromopyridine | 2-(1-ethyl-1H-imidazol-4-yl)pyridine | 65-75 |

| 6 | 3-Bromotoluene | 1-ethyl-4-(m-tolyl)-1H-imidazole | 80-90 |

Note: The yields presented are illustrative and may vary based on reaction scale and optimization.

Troubleshooting

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of high-purity Pd(OAc)₂ and that the reaction is conducted under strictly anaerobic conditions. The phosphine ligand is air-sensitive and should be handled accordingly.

-

Insufficient Temperature: Some unreactive aryl bromides may require higher temperatures (up to 180 °C) or the use of a high-boiling solvent like DMA.

-

Poor Reagent Quality: Verify the purity of the this compound. Impurities can inhibit the catalyst.

-

-

Formation of Side Products:

-

Homocoupling of Aryl Bromide: This may indicate a problem with the transmetalation step. Ensure the base is anhydrous and of high quality.

-

Protodesulfination: The presence of water can lead to the formation of 1-ethyl-1H-imidazole. Ensure all reagents and solvents are anhydrous.

-

Safety Information

-

Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Tricyclohexylphosphine (PCy₃) is toxic and air-sensitive. Handle under an inert atmosphere.

-

Solvents: The organic solvents used in these protocols are flammable and may be harmful. Avoid inhalation and skin contact.

-

High Temperatures: Reactions are conducted at elevated temperatures. Use appropriate shielding and exercise caution.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed desulfinative cross-coupling of this compound represents a highly effective and practical method for the synthesis of 4-aryl-1-ethyl-1H-imidazoles. The stability and reactivity of the sulfinate reagent make it an attractive alternative to traditional organometallic coupling partners. The protocols and guidelines provided in this document are intended to facilitate the adoption of this powerful methodology in both academic and industrial research settings, ultimately accelerating the discovery and development of new chemical entities.

References

-